alpha-Turmerone

Catalog No.
S648202
CAS No.
82508-15-4
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Turmerone

CAS Number

82508-15-4

Product Name

alpha-Turmerone

IUPAC Name

2-methyl-6-(4-methylcyclohexa-2,4-dien-1-yl)hept-2-en-4-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-7,9,13-14H,8,10H2,1-4H3

InChI Key

XOCANRBEOZQNAQ-UHFFFAOYSA-N

SMILES

CC1=CCC(C=C1)C(C)CC(=O)C=C(C)C

Synonyms

(1'R,6S)-2-methyl-6-(4-methylcyclohexa-2,4-dienyl)hept-2-en-4-one, alpha-turmerone

Canonical SMILES

CC1=CCC(C=C1)C(C)CC(=O)C=C(C)C

α-Turmerone is used in the study of the antitumor compounds in alcohol total extracts of curcuma longa and it’s cytotoxicity against human Hela cervical carcinoma cell.
Alpha-Turmerone, also known as Α-turmerone, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Alpha-Turmerone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-turmerone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Alpha-turmerone can be found in herbs and spices and turmeric. This makes Alpha-turmerone a potential biomarker for the consumption of these food products.

Alpha-Turmerone is one of the several curcuminoids found in turmeric (Curcuma longa) []. Curcuminoids are a group of natural chemicals responsible for the characteristic yellow color of turmeric and have been linked to various health benefits []. Research on alpha-Turmerone is still ongoing, but here's a glimpse into its potential scientific research applications:

Anti-inflammatory Properties

Studies suggest alpha-Turmerone might possess anti-inflammatory properties similar to curcumin []. Inflammation is a crucial part of the immune response, but chronic inflammation can contribute to various diseases. In vitro (laboratory) studies have shown alpha-Turmerone's ability to suppress the production of inflammatory molecules []. Further research is needed to confirm these findings in vivo (living organisms) and understand the mechanisms behind these effects.

Immunomodulatory Effects

The immune system protects us from pathogens. Alpha-Turmerone might have immunomodulatory effects, influencing the immune system's response []. In vitro studies suggest alpha-Turmerone can stimulate the activity of certain immune cells []. More research is necessary to determine the overall impact of alpha-Turmerone on the immune system and its potential implications for immune disorders.

Anti-proliferative Activity

Cancer research explores compounds that can inhibit cell proliferation. Some studies have shown alpha-Turmerone to exhibit anti-proliferative activity against certain cancer cell lines in vitro []. This suggests alpha-Turmerone might have potential as an anti-cancer agent. However, significant research is needed to understand its effectiveness and safety in vivo models and human clinical trials.

Antifungal Properties

Fungal infections can be a significant health concern. In vitro studies suggest alpha-Turmerone might possess antifungal properties []. These studies have shown alpha-Turmerone's ability to inhibit the growth of certain fungal strains. Further research is needed to explore its potential as an antifungal agent and understand the mechanisms of action.

Alpha-Turmerone is a major volatile compound found in turmeric, specifically derived from the rhizome of Curcuma longa. It is one of the three principal turmerones, alongside beta-turmerone and ar-turmerone, contributing significantly to the characteristic aroma and potential therapeutic properties of turmeric oil. Alpha-Turmerone has a chemical formula of C15H20O and is recognized for its distinctive yellow color and aromatic properties. Its structure features a bicyclic framework that is integral to its biological activity and reactivity.

Typical of terpenoids. Key reactions include:

  • Michael Addition: Alpha-turmerone can participate in Michael addition reactions due to its unsaturated carbonyl group, allowing it to react with nucleophiles.
  • Oxidation: The presence of double bonds makes alpha-turmerone susceptible to oxidation, potentially leading to the formation of various oxygenated derivatives.
  • Hydrolysis: In the presence of water and acids or bases, alpha-turmerone can hydrolyze, affecting its stability and reactivity.

These reactions are crucial for its transformation into other bioactive compounds, enhancing its pharmacological potential.

Alpha-Turmerone exhibits a range of biological activities, making it a subject of interest in pharmacological research:

  • Anti-inflammatory Properties: Studies indicate that alpha-turmerone can inhibit inflammatory pathways, particularly through the blockade of nuclear factor kappa B (NF-κB) signaling.
  • Antioxidant Effects: It shows significant antioxidant activity, which may help mitigate oxidative stress-related diseases.
  • Neuroprotective Effects: Research suggests that alpha-turmerone can promote neuronal survival and has potential applications in neurodegenerative diseases such as Alzheimer's.
  • Anticancer Activity: Preliminary studies have shown that alpha-turmerone may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Alpha-Turmerone can be synthesized through several methods:

  • Extraction from Turmeric Oil: The most common method involves steam distillation or solvent extraction from turmeric rhizomes. This method yields a mixture of turmerones, which can be separated using techniques like gas chromatography.
  • Synthetic Routes: Chemical synthesis has been explored using starting materials like 4-methylstyrene. For instance, a six-step synthesis has been reported, leading to the production of alpha-turmerone through various organic transformations .

Alpha-Turmerone has diverse applications across various fields:

  • Pharmaceuticals: Its anti-inflammatory and antioxidant properties make it a candidate for developing new therapeutic agents.
  • Cosmetics: Due to its aromatic qualities and potential skin benefits, alpha-turmerone is used in cosmetic formulations.
  • Food Industry: As a natural flavoring agent, it enhances the sensory profile of food products.

Alpha-Turmerone shares structural and functional similarities with other turmerones. Here are some comparable compounds:

CompoundStructure TypeBiological ActivityUnique Features
Beta-TurmeroneMonoterpenoidAnti-inflammatoryHigher levels in certain turmeric varieties
Ar-TurmeroneMonoterpenoidAnticancer propertiesInduces apoptosis in cancer cells
CurcuminDiarylheptanoidAntioxidant, anti-inflammatoryWell-studied for various health benefits

Uniqueness of Alpha-Turmerone

Alpha-Turmerone is unique due to its specific chemical structure that allows for distinct interactions within biological systems. Its ability to cross the blood-brain barrier provides additional therapeutic potential not as prominently observed with other turmerones.

High Performance Thin Layer Chromatography Method Development

High Performance Thin Layer Chromatography has emerged as a robust analytical technique for alpha-turmerone quantification due to its cost-effectiveness, reliability, and ability to analyze multiple samples simultaneously using minimal mobile phase quantities [1]. The development of a validated High Performance Thin Layer Chromatography method for alpha-turmerone analysis involves systematic optimization of critical chromatographic parameters.

The stationary phase selection represents a fundamental consideration in High Performance Thin Layer Chromatography method development. Aluminum plates precoated with silica gel 60F-254 have demonstrated optimal performance for alpha-turmerone separation [1]. The mobile phase optimization requires careful evaluation of solvent mixtures with varying polarity characteristics. Research has established that n-hexane:ethyl acetate (9.8:0.2 volume per volume) provides optimal resolution and peak characteristics for alpha-turmerone analysis [1]. This mobile phase composition generates sharp, symmetrical peaks with Retention factor values of 0.6 ± 0.04 for alpha-turmerone, ensuring adequate separation from other turmerone compounds and matrix components [1].

Chamber saturation conditions significantly influence chromatographic performance. Optimal separation requires chamber saturation with the mobile phase for 30 minutes at room temperature (25°C ± 2°C) with relative humidity maintained at 60% ± 5% [1]. The development distance of 8 centimeters provides sufficient resolution while maintaining reasonable analysis time [1].

Densitometric analysis parameters require careful optimization for quantitative determination. Scanning at 254 nanometers in absorbance mode provides maximum sensitivity for alpha-turmerone detection [1]. The slit dimensions should be maintained at 5 millimeters × 0.45 millimeters with a scanning speed of 10 millimeters per second for optimal peak definition [1]. Monochromatic bandwidth settings at 20 nanometers with triple scanning and baseline correction ensure measurement reproducibility [1].

Gas Chromatography Mass Spectrometry Method Development

Gas Chromatography Mass Spectrometry represents the gold standard for alpha-turmerone identification and quantification in complex matrices. Method development focuses on achieving optimal separation efficiency while maintaining compound stability during thermal analysis [2]. The selection of appropriate column technology proves critical for alpha-turmerone analysis.

Capillary column selection requires consideration of stationary phase chemistry and dimensional parameters. DB-5 capillary columns (30 meters length, 0.25 millimeters internal diameter, 0.25 micrometers film thickness) provide excellent separation characteristics for alpha-turmerone analysis [3]. The phenyl-methyl polysiloxane stationary phase offers optimal selectivity for sesquiterpene compounds while maintaining thermal stability across the required temperature range [3].

Temperature programming optimization represents a critical aspect of Gas Chromatography Mass Spectrometry method development. Initial temperature settings at 45°C for 2 minutes, followed by temperature ramping at 5°C per minute to 300°C and maintenance at 300°C for 5 minutes, provide comprehensive volatile compound analysis [3]. Injection port temperature should be maintained at 280°C to ensure complete sample vaporization without thermal degradation [3].

Carrier gas optimization influences both separation efficiency and detection sensitivity. Helium carrier gas at flow rates of 1.37 milliliters per minute provides optimal linear velocity for efficient separation [3]. Split injection ratios of 30:1 with 1 microliter injection volumes ensure adequate sample introduction while preventing column overloading [3].

Mass spectrometry parameters require optimization for maximum sensitivity and specificity. Electron impact ionization at 70 electron volts provides reproducible fragmentation patterns for alpha-turmerone identification [3]. Ion source temperature at 220°C and interface temperature at 280°C optimize ionization efficiency while maintaining system stability [3]. Scan mode acquisition over the range of 35 to 500 atomic mass units enables comprehensive compound identification through spectral library matching [3].

Validation Parameters for Analytical Assays

Linearity, Limit of Detection, and Limit of Quantification in Complex Matrices

Analytical method validation requires comprehensive evaluation of performance parameters to ensure reliable quantitative results in complex matrices. Linearity assessment establishes the proportional relationship between analyte concentration and instrumental response over the specified working range.

For High Performance Liquid Chromatography analysis, alpha-turmerone demonstrates excellent linearity across the concentration range of 3.13-200 micrograms per milliliter with correlation coefficients exceeding 1.0000 [4]. The linear regression equation y = 35,041x - 46,310 (where y represents peak area and x represents concentration) provides reliable quantitative relationships [4]. The wide linear dynamic range accommodates diverse sample types and concentration levels encountered in quality control applications [4].

High Performance Thin Layer Chromatography validation demonstrates comparable linearity performance across the concentration range of 100-600 nanograms per spot [1]. Correlation coefficients ranging from 0.997 to 0.998 indicate strong linear relationships between concentration and peak area responses [1]. The linear regression equation slope of 0.11 ± 0.006 with confidence limits of 0.103-0.114 demonstrates acceptable statistical parameters for quantitative analysis [1].

Limit of Detection determinations utilize signal-to-noise ratio criteria to establish minimum detectable concentrations. High Performance Liquid Chromatography methods achieve Limit of Detection values of 0.91 micrograms per milliliter for alpha-turmerone [4]. High Performance Thin Layer Chromatography approaches demonstrate superior sensitivity with Limit of Detection values of 20 nanograms per spot [1]. The enhanced sensitivity of High Performance Thin Layer Chromatography methods results from the concentrated application technique and direct scanning densitometry [1].

Limit of Quantification values represent the minimum concentration providing acceptable precision and accuracy for quantitative measurements. High Performance Liquid Chromatography methods establish Limit of Quantification values of 3.02 micrograms per milliliter [4], while High Performance Thin Layer Chromatography techniques achieve 40 nanograms per spot [1]. These values indicate sufficient sensitivity for quality control applications in complex herbal matrices [4] [1].

Matrix effects require careful evaluation in complex botanical samples containing numerous interfering compounds. Turmeric matrices present particular challenges due to the presence of curcuminoids, volatile oils, and other sesquiterpenes that may co-elute with alpha-turmerone [4]. Sample preparation optimization through pressurized liquid extraction or appropriate solvent systems minimizes matrix interference while maintaining analyte recovery [4].

Interlaboratory Reproducibility Studies

Interlaboratory reproducibility studies provide essential validation data for method standardization and regulatory acceptance. These collaborative studies evaluate method performance across multiple laboratories using standardized protocols and reference materials.

Multi-laboratory validation studies for curcuminoid analysis in turmeric products have demonstrated reproducibility challenges that may extend to alpha-turmerone analysis [5]. The National Institutes of Health Office of Dietary Supplements and National Institute of Standards and Technology Quality Assurance Program conducted comprehensive interlaboratory studies using Official Methods of Analysis Method 2016.16 [5]. Although focused on curcuminoids, these studies provide valuable insights into analytical challenges for turmeric-derived compounds [5].

Reproducibility data from collaborative studies indicate that homogeneous products achieve acceptable interlaboratory precision, with reproducibility values ranging from 3.4 to 14.8% depending on the specific analyte and matrix [5]. However, complex matrices such as smoothie products, formulations containing microbeads, or tinctures demonstrate unacceptable interlaboratory variance [5]. These findings suggest that alpha-turmerone analysis may face similar challenges in complex formulated products [5].

Laboratory performance evaluation requires standardized reference materials and proficiency testing programs. The availability of certified reference standards for alpha-turmerone becomes critical for ensuring measurement traceability and interlaboratory comparability [2]. European Union Reference Laboratory protocols have established methods for ar-turmerone and beta-turmerone quantification in feed additives using Gas Chromatography Flame Ionization Detection approaches [2].

Performance characteristics from collaborative studies demonstrate acceptable reproducibility for ar-turmerone analysis with relative standard deviations for repeatability and intermediate precision ranging from 0.1 to 0.5% [2]. These values indicate excellent method precision when standardized protocols are followed across participating laboratories [2].

Incremental data collection approaches have proven effective for expanding collaborative study datasets when insufficient initial replicates are obtained [5]. This methodology allows for the accumulation of additional validation data while maintaining study integrity and statistical validity [5]. The approach proves particularly valuable for specialized analytical methods where limited laboratory participation may initially restrict data collection [5].

Quality assurance program integration provides ongoing method performance monitoring through regular proficiency testing cycles. Participating laboratories receive standardized test materials and submit results for statistical evaluation against established acceptance criteria [5]. This approach ensures continued method performance monitoring and identifies potential systematic errors or method drift over time [5].

XLogP3

3.8

Wikipedia

Alpha-turmerone

Dates

Last modified: 02-18-2024

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